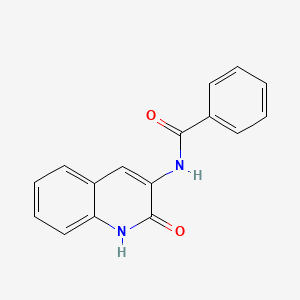
N-(2-Hydroxyquinolin-3-yl)benzenecarboximidic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BENZAMIDE,N-(1,2-DIHYDRO-2-OXO-3-QUINOLINYL)-: is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, due to their biological activities. This particular compound features a quinoline moiety, which is a heterocyclic aromatic organic compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of BENZAMIDE,N-(1,2-DIHYDRO-2-OXO-3-QUINOLINYL)- typically involves the reaction of 2-oxo-1,2-dihydroquinoline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions:
Oxidation: BENZAMIDE,N-(1,2-DIHYDRO-2-OXO-3-QUINOLINYL)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
科学的研究の応用
Chemistry: In chemistry, BENZAMIDE,N-(1,2-DIHYDRO-2-OXO-3-QUINOLINYL)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology: The compound has been studied for its potential biological activities, including antioxidant and antibacterial properties. It has shown promise in inhibiting the growth of certain bacterial strains, making it a candidate for further research in antimicrobial drug development .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its structure allows it to interact with various biological targets, potentially leading to the development of new drugs for treating diseases such as cancer and infections .
Industry: In the industrial sector, BENZAMIDE,N-(1,2-DIHYDRO-2-OXO-3-QUINOLINYL)- can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing .
作用機序
The mechanism of action of BENZAMIDE,N-(1,2-DIHYDRO-2-OXO-3-QUINOLINYL)- involves its interaction with specific molecular targets in biological systems. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical cellular processes, further contributing to its biological effects .
類似化合物との比較
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide
Comparison: Compared to these similar compounds, BENZAMIDE,N-(1,2-DIHYDRO-2-OXO-3-QUINOLINYL)- stands out due to its unique quinoline structure. This structure imparts distinct chemical and biological properties, making it more versatile in various applications. For instance, its ability to intercalate with DNA is a feature not commonly observed in the other benzamide derivatives .
特性
CAS番号 |
6635-81-0 |
|---|---|
分子式 |
C16H12N2O2 |
分子量 |
264.28 g/mol |
IUPAC名 |
N-(2-oxo-1H-quinolin-3-yl)benzamide |
InChI |
InChI=1S/C16H12N2O2/c19-15(11-6-2-1-3-7-11)18-14-10-12-8-4-5-9-13(12)17-16(14)20/h1-10H,(H,17,20)(H,18,19) |
InChIキー |
FABUPSYJJGHOEN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


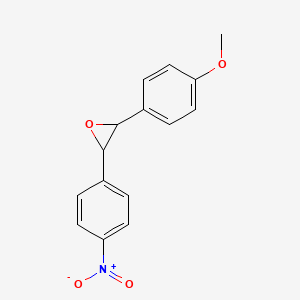
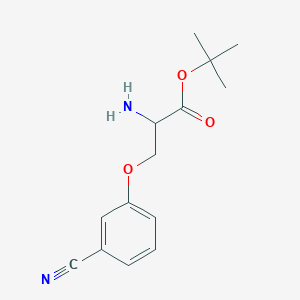
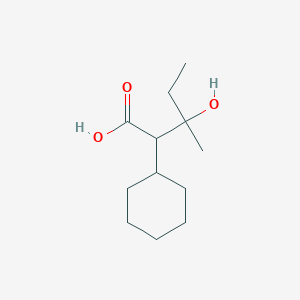
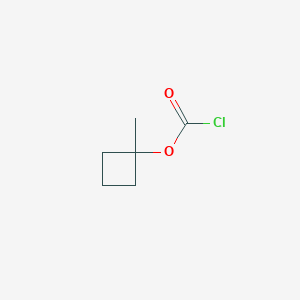
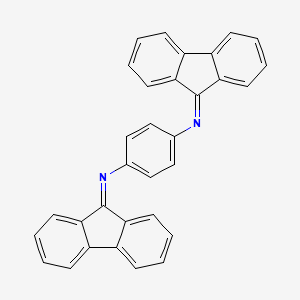
![2-[2-Benzyloxycarbonylamino-3-(4-hydroxy-phenyl)-propanoylamino]-3-hydroxy-butyric acid](/img/structure/B14009226.png)
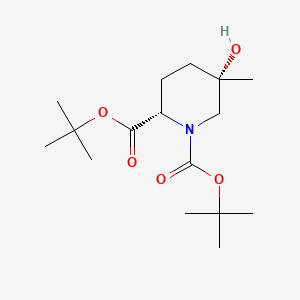
![2,4,5-Trichlorophenyl n-[(benzyloxy)carbonyl]alaninate](/img/structure/B14009236.png)


![2-[(2-Hydroxy-6-methyl-3-propan-2-ylphenyl)iminomethyl]benzoic acid](/img/structure/B14009249.png)
![[[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea](/img/structure/B14009252.png)
![9-([1,1'-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B14009257.png)

